2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride
Description
The compound 2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride is a tricyclic heterocyclic molecule featuring a fused dioxa-diaza ring system. Its structure includes a phenyl substituent at the 6-position and an ethylamine side chain protonated as a dihydrochloride salt. The molecular formula is inferred to be C₁₇H₁₇Cl₂N₃O₂ (based on structural analogs in the evidence), with a molecular weight of approximately 366.25 g/mol. The tricyclic core consists of oxygen (dioxa) and nitrogen (diazatricyclo) atoms, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C17H19Cl2N3O2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(3-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-7-6-17-19-13-10-15-16(22-9-8-21-15)11-14(13)20(17)12-4-2-1-3-5-12;;/h1-5,10-11H,6-9,18H2;2*1H |
InChI Key |
ZWYNQGCSPIENDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)CCN)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the phenyl group and the ethan-1-amine moiety. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tricyclic core or the phenyl group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a) 2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[...]tetraen-5-yl}ethan-1-amine dihydrochloride (CID 28316510)
- Substituent : Ethyl group at the 6-position.
- Molecular Formula : C₁₃H₁₇N₃O₂·2HCl.
- Molecular Weight : ~308.2 g/mol (free base).
- The absence of aromaticity may limit π-π stacking interactions in biological systems .
b) 2-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[...]tetraen-5-yl}ethan-1-amine dihydrochloride (CAS 2742660-25-7)
- Substituent : 2-(2-Methoxyethoxy)ethyl group at the 6-position.
- Molecular Formula : C₁₆H₂₅Cl₂N₃O₄.
- Molecular Weight : 394.29 g/mol.
- This substituent may enhance binding to targets requiring flexible, polar interactions .
c) 2-{10,13-Dioxa-4,6-diazatricyclo[...]tetraen-5-yl}ethan-1-amine dihydrochloride (CAS 2639453-45-3)
- Substituent: No substituent at the 6-position.
- Molecular Formula : C₁₁H₁₄Cl₂N₃O₂.
- Molecular Weight : 255.7 g/mol (free base).
- Key Differences : The absence of a 6-position substituent simplifies the structure, reducing steric hindrance and synthetic complexity. However, this may diminish target specificity .
Heteroatom Variations
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIo)
- Heteroatoms : Sulfur (dithia) replaces oxygen (dioxa) in the tricyclic system.
- Thioether linkages may confer resistance to oxidative degradation .
Data Table: Structural and Physicochemical Comparison
Research Findings
Substituent Impact :
- Phenyl groups enhance aromatic interactions, critical for binding to hydrophobic pockets in enzymes or receptors .
- Ether-linked substituents (e.g., methoxyethoxyethyl) improve aqueous solubility, as seen in analogs with extended polar chains .
Heteroatom Effects :
- Oxygen in dioxa analogs provides strong hydrogen-bonding capacity, while sulfur in dithia analogs increases lipophilicity and metabolic stability .
Synthetic Considerations :
- The unsubstituted analog (CAS 2639453-45-3) is synthesized in fewer steps, but functionalization (e.g., phenyl addition) requires advanced coupling reagents, as described in spirocyclic compound syntheses .
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